(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, three-dimensional framework, which imparts distinct chemical properties and reactivity. The compound’s structure includes a bicyclo[1.1.0]butane core fused with a cyclopropane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of suitable precursors under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be employed to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopropane derivatives: Compounds containing cyclopropane rings with various substituents.
Uniqueness
(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine is unique due to its tricyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its rigid framework and specific stereochemistry make it an interesting subject for research and applications in various fields.
Properties
IUPAC Name |
(1R,2R,4R,6R)-tricyclo[4.1.0.02,4]heptan-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-7-5-1-3(5)4-2-6(4)7/h3-7H,1-2,8H2/t3-,4-,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVWFNCFDRHCIQ-KVTDHHQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C3C2C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C([C@H]3[C@@H]2C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.